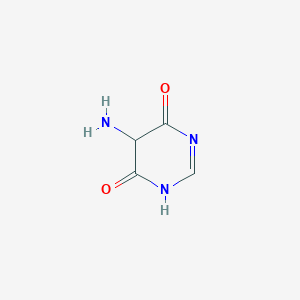

5-Aminopyrimidine-4,6(1H,5H)-dione

Description

Structure

3D Structure

Properties

CAS No. |

61753-91-1 |

|---|---|

Molecular Formula |

C4H5N3O2 |

Molecular Weight |

127.10 g/mol |

IUPAC Name |

5-amino-1H-pyrimidine-4,6-dione |

InChI |

InChI=1S/C4H5N3O2/c5-2-3(8)6-1-7-4(2)9/h1-2H,5H2,(H,6,7,8,9) |

InChI Key |

NVAMGZHAYTZQBT-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=O)C(C(=O)N1)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 5 Aminopyrimidine 4,6 1h,5h Dione Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups and bond vibrations within a molecule. For 5-aminopyrimidine-4,6(1H,5H)-dione derivatives, these methods are key to confirming the pyrimidine (B1678525) core and identifying its substituents.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups in 5-aminopyrimidine-4,6(1H,5H)-dione derivatives. The analysis of the infrared spectrum reveals distinct absorption bands corresponding to specific molecular vibrations.

The primary amino group (-NH₂) typically shows characteristic stretching vibrations. In studies of related 2-aminopyrimidine (B69317) derivatives, these N-H stretching bands are observed in the region of 3456–3182 cm⁻¹. ijirset.com For instance, in 2-amino-6(4-methoxyphenyl)-4-(furan-2yl)pyrimidine, absorptions at 3324.7 cm⁻¹ and 3184.5 cm⁻¹ are attributed to N-H vibrations. ijirset.com Similarly, research on 4-amino-2,6-dihydroxy pyrimidine identified N-H asymmetric and symmetric stretching bands at 3400 cm⁻¹ and 3300 cm⁻¹, respectively. ripublication.com

The dione (B5365651) structure features two carbonyl (C=O) groups, which produce strong, characteristic absorption bands. In azo dyes derived from 6-aminopyrimidine-2,4(1H,3H)-dione, C=O stretching vibrations are consistently found in the 1624–1743 cm⁻¹ range. researchgate.net The N-H bonds within the pyrimidine ring (amide groups) also contribute to the spectrum, with in-plane bending vibrations typically appearing around 1648.5 cm⁻¹. ijirset.com Other notable vibrations include C-N stretching, often seen near 1216.7 cm⁻¹, and ring breathing modes. ijirset.comajol.info

Table 1: Characteristic FT-IR Absorption Bands for Aminopyrimidine Dione Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Compound Context | Source(s) |

|---|---|---|---|

| N-H Asymmetric Stretch | ~3400 | 4-Amino-2,6-dihydroxy pyrimidine | ripublication.com |

| N-H Symmetric Stretch | ~3300 | 4-Amino-2,6-dihydroxy pyrimidine | ripublication.com |

| C=O Stretch | 1624 - 1743 | 6-Aminopyrimidine-2,4(1H,3H)-dione Derivatives | researchgate.net |

| N-H In-plane Bend | ~1649 | 2-Aminopyrimidine Derivatives | ijirset.com |

| C-N Stretch | ~1217 | 2-Aminopyrimidine Derivatives | ijirset.com |

Raman Spectroscopy for Molecular Vibrations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the proton and carbon skeletons of 5-aminopyrimidine-4,6(1H,5H)-dione derivatives.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy reveals the different chemical environments of protons in a molecule. In derivatives of 5-aminopyrimidine-4,6(1H,5H)-dione, several key proton signals are expected.

The protons of the primary amino group (-NH₂) typically appear as a broad singlet that is exchangeable with D₂O. In various aminopyrimidine derivatives, this signal is found over a range of chemical shifts. For example, in 2-aminopyrimidine derivatives, the amino protons resonate between δ 5.1 and 5.3 ppm. ijirset.com In more complex 6-amino-1-alkyl-5-((2-bromo-1-arylethylidene)amino)pyrimidine-2,4(1H,3H)-diones, the C6-NH₂ signal appears further downfield, between δ 7.76 and 8.94 ppm. nih.gov

The N-H protons of the amide groups within the pyrimidine ring are also characteristic. These signals are typically observed at very low fields due to deshielding effects. In the aforementioned pyrimidine-2,4-dione derivatives, the endocyclic N-H proton gives a signal in the range of δ 10.52–12.04 ppm. nih.gov The C-H proton on the pyrimidine ring, if present, would also provide a distinct signal. For instance, in 4,6-diphenylpyrimidin-2-ylamine, the pyrimidine C5-H proton appears as a singlet at δ 5.51 ppm. ajol.info

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in Aminopyrimidine Derivatives

| Proton Environment | Chemical Shift (δ, ppm) | Compound Context | Source(s) |

|---|---|---|---|

| -NH₂ (Amino Group) | 5.1 - 5.3 | 2-Aminopyrimidine Derivatives | ijirset.com |

| -NH₂ (Amino Group) | 7.76 - 8.94 | 6-Amino-5-(arylideneamino)pyrimidine-2,4-diones | nih.gov |

| -NH- (Ring Amide) | 10.52 - 12.04 | 6-Amino-5-(arylideneamino)pyrimidine-2,4-diones | nih.gov |

| Pyrimidine C-H | ~5.51 | 4,6-Diphenylpyrimidin-2-ylamine | ajol.info |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Frameworks

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. The carbonyl carbons (C=O) of the dione structure are particularly characteristic, appearing at low field (downfield) in the spectrum. In 2-amino-4,6-diarylpyrimidines, the pyrimidine ring carbons show distinct signals, with the C4/C6 carbons appearing around δ 166-168 ppm and the C2 carbon at δ 164.15 ppm. ajol.info The C5 carbon in this related system is observed further upfield at δ 105.18 ppm. ajol.info When experimental data is scarce, computational methods using Density Functional Theory (DFT) can be employed to predict ¹³C NMR chemical shifts with a high degree of accuracy, often achieving a mean absolute error of around 1.1-1.5 ppm compared to experimental values. nih.govresearchgate.net

Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in an Aminopyrimidine Framework

| Carbon Atom | Chemical Shift (δ, ppm) | Compound Context | Source(s) |

|---|---|---|---|

| C2 (N-C=N) | ~164.2 | 4,6-Diphenylpyrimidin-2-ylamine | ajol.info |

| C4/C6 (N-C) | ~166-168 | 4,6-Diphenylpyrimidin-2-ylamine | ajol.info |

Two-Dimensional NMR Techniques for Connectivity

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning proton and carbon signals and establishing the connectivity between atoms. Techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded ¹H and ¹³C nuclei. For example, an HSQC spectrum would show a cross-peak connecting the signal of a pyrimidine C-H proton to the signal of its attached carbon atom.

Data for the related compound N-(4,6-diaminopyrimidin-5-yl)formamide, available in the Human Metabolome Database, includes ¹H-¹³C HSQC spectra. nih.gov Such spectra are invaluable for confirming assignments made in 1D NMR and piecing together the molecular structure by mapping out C-H bonds. Other 2D techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can reveal ¹H-¹H and long-range ¹H-¹³C connectivities, respectively, providing a complete picture of the molecular framework. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the fragmentation pathways of 5-aminopyrimidine-4,6(1H,5H)-dione and its derivatives. Electron ionization mass spectrometry (EI-MS) is commonly employed to investigate these compounds. sapub.org

The mass spectrum of the parent compound, 5-aminouracil (B160950) (a tautomer of 5-aminopyrimidine-4,6(1H,5H)-dione), shows a molecular ion peak corresponding to its molecular weight. nist.gov For instance, the molecular formula C4H5N3O2 has a molecular weight of approximately 127.10 g/mol . nih.gov The fragmentation of pyrimidine derivatives often involves the successive loss of small functional groups, followed by the decomposition of the heterocyclic ring itself. sapub.org

In substituted 2-aminopyrimidine derivatives, mass spectrometry reveals characteristic M+H, M+-H, and M+ peaks, which confirm the molecular weight of the synthesized compounds. ajol.info For example, in a study of 2-amino-4,6-diarylpyrimidines, the mass spectra consistently showed the molecular ion peak (M+) as the base peak (100% relative abundance), along with M+H and M+-H peaks at lower intensities. ajol.info

The fragmentation patterns of more complex derivatives, such as pyrimidinethiones and thiazolo[3,2-a]pyrimidines, have also been studied. sapub.org These studies indicate that the pyrimidine ring is generally more stable than fused heterocyclic rings, such as thiazole (B1198619), during fragmentation. sapub.org The initial fragmentation often involves the elimination of side-chain functional groups, followed by the cleavage of the less stable heterocyclic ring, and finally, the decomposition of the pyrimidine core. sapub.org

A study on a novel indicator for hypochlorite (B82951) formation, 5-N-carboxyimino-6-aminopyrimidine-2,4(3H)-dione (CAPD), utilized time-of-flight mass spectrometry (TOFMS) with negative ionization. The deprotonated anion of a related compound was observed, and upon reaction, a new ion with a specific mass-to-charge ratio was detected, confirming the formation of the new derivative. nih.gov

Table 1: Mass Spectrometry Data for Selected Pyrimidine Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Peaks (m/z) | Reference |

| 5-Aminouracil | C4H5N3O2 | 127.1014 | 127 (M+) | nist.gov |

| 4,6-diphenylpyrimidin-2-ylamine | C16H13N3 | 247.30 | 248 (M+H), 247 (M+), 246 (M+-H) | ajol.info |

| 4-(4-nitro-phenyl)-6-phenylpyrimidin-2-ylamine | C16H12N4O2 | 292.29 | 293 (M+H), 292 (M+), 291 (M+-H) | ajol.info |

| 5-N-carboxyimino-6-aminopyrimidine-2,4(3H)-dione (CAPD) | C5H3N4O4 | 183.01543 | 183.01483 ([M-H]⁻) | nih.gov |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to confirm the empirical formula of a newly synthesized compound by determining the mass percentages of its constituent elements. This method is crucial for verifying the stoichiometric composition of 5-aminopyrimidine-4,6(1H,5H)-dione derivatives.

In the synthesis of various aminopyrimidine derivatives, elemental analysis is routinely performed to support the proposed structures. nih.gov The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the calculated theoretical values for the expected molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and correct composition of the compound.

For instance, the synthesis of 6-amino-1-alkyl-5-((2-bromo-1-arylethylidene)amino)pyrimidine-2,4(1H,3H)-diones and related compounds were fully verified by both spectral data and elemental analysis. nih.gov Similarly, the structures of various 2-aminopyrimidine derivatives have been confirmed through satisfactory elemental analyses, in conjunction with spectroscopic methods. mdpi.com

Table 2: Representative Elemental Analysis Data for a Pyrimidine Derivative

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 50.21 | 50.15 |

| Hydrogen (H) | 4.18 | 4.22 |

| Nitrogen (N) | 23.22 | 23.18 |

| (Note: Data is illustrative and based on a hypothetical derivative for demonstration purposes.) |

X-ray Diffraction Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration and crystal packing of 5-aminopyrimidine-4,6(1H,5H)-dione derivatives. By analyzing the diffraction pattern of a single crystal, a detailed model of the electron density within the unit cell can be generated, revealing the precise spatial arrangement of atoms.

For example, the crystal structures of various substituted thieno[2,3-d]pyrimidines have been determined, showing how the pyrimidine ring binds in a specific "folate" mode. nih.gov The crystal structure of 4-amino-5-indolyl-1,2,4-triazole-3-thione, a precursor to more complex heterocyclic systems, was confirmed using single-crystal X-ray analysis, revealing its crystallization in the monoclinic crystal system. mdpi.com Similarly, powder X-ray diffraction (PXRD) data has been reported for related compounds like 1-(4-aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridinone, which is consistent with a specific space group and provides a fingerprint for the crystalline phase. researchgate.net

The crystal packing of 5-aminopyrimidine-4,6(1H,5H)-dione derivatives is governed by a network of intermolecular interactions, including hydrogen bonds and π-stacking. The amino and carbonyl/hydroxyl groups on the pyrimidine ring are excellent hydrogen bond donors and acceptors, respectively.

In the crystal structures of aminopyrimidine derivatives, extensive hydrogen bonding is a common feature. For example, in 2-amino-4,6-dimethoxy-5-nitropyrimidine, molecules are linked by N-H···N and N-H···O hydrogen bonds to form sheets. nih.gov The isomeric 4-amino-2,6-dimethoxypyrimidine (B1265686) also forms hydrogen-bonded sheets, which are further reinforced by aromatic π-π stacking interactions. researchgate.netsci-hub.se These stacking interactions, where the electron-rich pyrimidine rings are arranged in a parallel or offset fashion, contribute significantly to the stability of the crystal structure. nih.govresearchgate.net

The analysis of Hirshfeld surfaces can further explore these hydrogen-bonding interactions. researchgate.net In some 2-amino-5-nitrosopyrimidines, polarized molecular-electronic structures lead to extensive charge-assisted hydrogen bonding. nih.gov These interactions can include "hard" hydrogen bonds like N-H···N and N-H···O, as well as "soft" hydrogen bonds such as C-H···O and C-H···π(arene). nih.gov

The study of intermolecular interactions provides valuable insights into the principles of supramolecular assembly and allows for the rational design of crystal structures, a field known as crystal engineering. By understanding the preferred hydrogen bonding motifs and stacking arrangements of 5-aminopyrimidine-4,6(1H,5H)-dione derivatives, it is possible to predict and control the formation of specific supramolecular architectures.

The supramolecular structures formed by these interactions can range from finite, zero-dimensional assemblies to one-, two-, or three-dimensional networks. nih.gov For instance, different substitution patterns on the pyrimidine ring can lead to the formation of chains, sheets, or more complex three-dimensional frameworks. nih.govnih.gov The interplay between hydrogen bonding and π-π stacking interactions dictates the final crystal packing. nih.gov These insights are crucial for understanding how molecular packing can influence the physical and chemical properties of the solid-state material. chemrxiv.org

Table 3: Crystallographic Data for a Representative Pyrimidine Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

| (Note: Data is for a related heterocyclic compound, 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, to illustrate typical crystallographic parameters. mdpi.com) |

Computational and Theoretical Chemistry Applied to 5 Aminopyrimidine 4,6 1h,5h Dione Systems

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior of 5-Aminopyrimidine-4,6(1H,5H)-dione at a molecular level. These calculations map the distribution of electrons and predict molecular properties.

Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical tools used to determine the electronic structure and optimized geometry of molecules. researchgate.netnih.gov For 5-Aminopyrimidine-4,6(1H,5H)-dione, methods like B3LYP (a hybrid DFT functional) are commonly employed to balance accuracy and computational cost. wjarr.comresearchgate.net Ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), offer higher accuracy by systematically improving upon the Hartree-Fock method, though at a greater computational expense. researchgate.net

These calculations provide optimized molecular geometries, total energies, and vibrational frequencies. researchgate.net Studies on related aminopyrimidine systems have shown that such methods can accurately predict bond lengths and angles, which are in good agreement with experimental data where available. researchgate.net The choice between DFT and ab initio methods often depends on the desired accuracy and the size of the system being studied. nih.govmdpi.com

The accuracy of electronic structure calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. For pyrimidine (B1678525) derivatives, Pople-style basis sets like 6-31G* or 6-311++G(d,p) are frequently used. researchgate.netwjarr.com The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electronic distribution in molecules with heteroatoms and potential for hydrogen bonding, like 5-Aminopyrimidine-4,6(1H,5H)-dione. wjarr.comresearchgate.net

A systematic approach, known as stepwise basis set selection, can be employed to optimize the balance between computational cost and accuracy by using larger basis sets (e.g., correlation-consistent basis sets like cc-pVTZ) only for the atoms directly involved in the reactive centers. umich.edu The selection of an appropriate basis set is a critical step to ensure that the computational model provides a reliable description of the molecular system.

Table 1: Representative Basis Sets for a DFT Study on 5-Aminopyrimidine-4,6(1H,5H)-dione

| Basis Set | Description | Typical Application |

| 6-31G(d) | Pople basis set with a single set of polarization functions on heavy atoms. | Initial geometry optimizations and preliminary calculations. |

| 6-311++G(d,p) | Larger Pople basis set with polarization functions on all atoms and diffuse functions on heavy atoms and hydrogen. wjarr.com | Provides more accurate electronic properties, energies, and descriptions of non-covalent interactions. |

| cc-pVTZ | Correlation-consistent basis set (triple-zeta). | High-accuracy calculations and convergence towards the complete basis set limit. umich.edu |

| aug-cc-pVDZ | Correlation-consistent basis set augmented with diffuse functions. researchgate.net | Suitable for studying anions and weak interactions where electron density is far from the nuclei. |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.com

For 5-Aminopyrimidine-4,6(1H,5H)-dione, the distribution of the HOMO and LUMO would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity. wjarr.com In substituted pyrimidines, the location of these orbitals is heavily influenced by the nature and position of the substituents. The amino group at the C5 position is expected to significantly influence the HOMO distribution.

Table 2: Illustrative FMO Data for 5-Aminopyrimidine-4,6(1H,5H)-dione (Note: These are representative values based on typical calculations for similar heterocyclic systems.)

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and nucleophilicity. |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electrophilicity. |

| Energy Gap (ΔE) | 5.3 | Difference between LUMO and HOMO energies; an indicator of chemical reactivity and stability. wjarr.com |

The Molecular Electrostatic Potential Surface (MEPS) provides a visual representation of the charge distribution within a molecule. uni-muenchen.de It is mapped onto a constant electron density surface, using a color scale to denote different potential values. Red regions indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor areas), prone to nucleophilic attack. mdpi.com

For 5-Aminopyrimidine-4,6(1H,5H)-dione, the MEPS map would likely show strong negative potentials around the oxygen atoms of the carbonyl groups and potentially the nitrogen of the amino group, identifying them as key sites for hydrogen bonding and electrophilic interactions. researchgate.netnih.gov The hydrogen atoms of the amine and N-H groups would exhibit positive potential. This analysis is crucial for understanding intermolecular interactions, such as those with biological receptors or solvents. researchgate.net

Reactivity Prediction and Mechanistic Modeling

Computational methods are also employed to predict the reactivity of specific atomic sites within the molecule and to model potential reaction mechanisms.

The Fukui function, f(r), is a concept within DFT that helps to identify the most reactive sites in a molecule. wikipedia.org It measures the change in electron density at a specific point when the total number of electrons in the system changes. joaquinbarroso.com By calculating condensed Fukui functions for each atom, one can predict the sites for nucleophilic, electrophilic, and radical attacks. derpharmachemica.comscm.com

f+(r): Predicts the site for nucleophilic attack (where an electron is added).

f-(r): Predicts the site for electrophilic attack (where an electron is removed).

f0(r): Predicts the site for radical attack.

For 5-Aminopyrimidine-4,6(1H,5H)-dione, Fukui analysis would provide quantitative data on the reactivity of each atom, complementing the qualitative picture given by FMO and MEPS analyses. wjarr.com This allows for a more precise ranking of the susceptibility of different atoms to various types of chemical reactions. The calculations involve single-point energy computations of the neutral, anionic (N+1 electrons), and cationic (N-1 electrons) states of the molecule at the optimized neutral geometry. derpharmachemica.com

Table 3: Illustrative Condensed Fukui Function Indices (fk) for Selected Atoms of 5-Aminopyrimidine-4,6(1H,5H)-dione (Note: Values are exemplary and represent typical outcomes for such an analysis.)

| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) | Most Likely Attack |

| C4=O | 0.18 | 0.05 | Nucleophilic |

| C6=O | 0.17 | 0.06 | Nucleophilic |

| N5-NH2 | 0.08 | 0.25 | Electrophilic |

| C5 | 0.15 | 0.10 | Nucleophilic |

| N1 | 0.04 | 0.12 | Electrophilic |

Transition State Analysis for Reaction Pathways

Transition state analysis is a critical computational tool for elucidating the mechanisms of chemical reactions. For pyrimidine systems, this analysis often involves mapping the potential energy surface to identify the lowest energy path from reactants to products.

Recent studies have explored the skeleton editing of pyrimidines through ring-opening and ring-closing reactions to create diverse energetic materials. rsc.org For instance, 2-aminopyrimidine-4,6(1H,5H)-dione has been used as a starting material in nitration reactions using nitric and sulfuric acid to yield intermediate products. rsc.org The synthesis of pyrimidine derivatives can occur through multi-step reactions, including intramolecular cyclization and oxidation, to form complex heterocyclic systems like 5,8-dihydropyrido[2,3-d]pyrimidines. nih.gov

In the synthesis of related dihydropyrimidine-diones, such as 5,5-dichloro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione, the reaction mechanism is proposed to involve electrophilic addition. The reaction in an aqueous medium can form hypohalogenic acid, which then adds across the C5-C6 double bond of the pyrimidine ring. nih.gov Computational analysis helps determine the electron density distribution, showing that the partially positive halogen atom is directed to the C5 position, which carries a higher partial negative charge. nih.gov

Spectroscopic Property Simulations and Validation

Computational methods are extensively used to simulate spectroscopic data, which aids in the interpretation of experimental results and confirms molecular structures.

Density Functional Theory (DFT) is a powerful method for predicting the vibrational spectra (Infrared and Raman) of molecules. For pyrimidine derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311+G**, provide theoretical vibrational frequencies. researchgate.net These calculated frequencies are typically scaled to correct for anharmonicity and computational approximations, leading to excellent agreement with experimental spectra. researchgate.netresearchgate.net

For example, in the analysis of 2-amino-4,6-dihydroxypyrimidine, C=O stretching vibrations are identified as intense bands in the infrared spectrum due to the high polarity of the carbonyl group. researchgate.net The C-H in-plane and out-of-plane bending modes in pyrimidine derivatives are generally found in the regions of 1000-1500 cm⁻¹ and 750-1000 cm⁻¹, respectively. core.ac.uk Such detailed assignments, supported by normal coordinate analysis, are crucial for accurately interpreting the complex vibrational spectra of these heterocyclic systems. researchgate.net

Table 1: Calculated vs. Experimental Vibrational Frequencies for a Pyrimidine Derivative

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (DFT/B3LYP) | Experimental Wavenumber (cm⁻¹) (FT-IR) | Experimental Wavenumber (cm⁻¹) (FT-Raman) |

| N-H Stretch | 3450 | 3445 | 3448 |

| C-H Stretch | 3035 | 3032 | 3040 |

| C=O Stretch | 1640 | 1642 | - |

| C-N Stretch | 1380 | 1385 | 1382 |

| Ring Deformation | 810 | 800 | 805 |

Note: Data is illustrative, based on typical findings for pyrimidine derivatives as specific data for 5-Aminopyrimidine-4,6(1H,5H)-dione was not available in the provided sources.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another key application of computational chemistry. Theoretical calculations help in assigning the signals in ¹H and ¹³C NMR spectra to specific atoms within the molecule. For pyrimidine derivatives, calculated chemical shifts generally show good correlation with experimental data. researchgate.net

In the ¹H NMR spectra of pyrimidine derivatives, the protons of the N-H groups in the pyrimidine ring typically appear as broad peaks at a chemical shift (δ) between 12-13 ppm. nih.gov Protons attached to the pyrimidine ring can be found in various regions depending on their electronic environment. For instance, in 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione, the amino protons are expected between δ 6.0-6.2 ppm. Protons on saturated carbons in substituents generally absorb at higher fields (upfield), while those on aromatic or electron-deficient carbons absorb at lower fields (downfield). libretexts.org

Non-Linear Optical (NLO) Properties Assessment (Dipole Moment, Polarizability, Hyperpolarizability)

Computational studies are essential for evaluating the non-linear optical (NLO) properties of molecules, which are of great interest for applications in optoelectronics and photonics. rsc.org Key NLO parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These properties are often calculated using DFT methods. researchgate.net

Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. researchgate.net For pyrimidine derivatives, studies have shown that their NLO behavior can be significantly enhanced in a crystalline environment. rsc.org The presence of push-pull systems, where electron-donating and electron-withdrawing groups are part of the molecular structure, can induce luminescence and enhance NLO properties. researchgate.net Computational analysis of pyrimidine derivatives has revealed that they can possess hyperpolarizability values significantly higher than that of urea, a standard reference material for NLO studies. researchgate.net

Table 2: Calculated NLO Properties for a Pyrazoline Derivative

| Property | Value |

| Dipole Moment (μ) | 4.85 Debye |

| Average Polarizability (α) | 4.5 x 10⁻²³ esu |

| First Hyperpolarizability (β) | 1.1 x 10⁻³⁰ esu |

Note: This table is based on data for a related heterocyclic compound, as specific values for 5-Aminopyrimidine-4,6(1H,5H)-dione were not available. researchgate.net

Molecular Modeling and Docking Studies of Analogues

Molecular modeling, particularly molecular docking, is a powerful computational technique used in drug discovery to predict how a molecule (ligand) binds to a specific biological target, usually a protein or enzyme. las.ac.cn

Molecular docking studies on analogues of 5-aminopyrimidine-4,6(1H,5H)-dione have revealed their potential as inhibitors for various biological targets. For example, pyrimidine derivatives have been investigated as inhibitors of kinases like BRD4 and PLK1, which are implicated in cancer. nih.gov

In one study, a 5-arylethylidene-aminopyrimidine-2,4-dione analogue was docked into the binding site of BRD4. nih.gov The analysis showed that the pyrimidine-dione core was positioned between key amino acid residues Tyr97 and Pro82, forming hydrophobic interactions. A crucial hydrogen bond was formed between the ligand and the amino acid Asn140. nih.gov Similarly, docking studies of aminopyrimidine analogues into the active sites of EGFR and IGF1R kinases have shown key hydrogen bond interactions with residues like LYS1030 and ASP1150, providing a rationale for their potential anti-cancer activity. researchgate.net

These computational studies are vital for understanding the structure-activity relationships (SAR) of potential drug candidates. By elucidating the specific interactions between the ligand and its target, researchers can guide the design and synthesis of new, more potent and selective inhibitors. nih.govjocpr.com

Conformation Analysis and Energetic Minimization

The conformational landscape of 5-Aminopyrimidine-4,6(1H,5H)-dione is a critical aspect of its molecular behavior, influencing its reactivity, intermolecular interactions, and potential biological activity. Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides powerful tools to investigate the stable conformations and their relative energies. While specific, in-depth computational studies exclusively focused on 5-Aminopyrimidine-4,6(1H,5H)-dione are not extensively available in publicly accessible literature, the conformational properties can be inferred from theoretical investigations of structurally related pyrimidine derivatives.

The primary conformational flexibility in 5-Aminopyrimidine-4,6(1H,5H)-dione arises from the puckering of the dihydropyrimidine (B8664642) ring and the orientation of the amino group substituent at the C5 position. The pyrimidine ring in its dihydro form is not planar and can adopt various conformations, such as boat, twist-boat, chair, or envelope forms. The energetic favorability of these conformations is dictated by a delicate balance of ring strain, torsional strain, and non-bonded interactions.

Tautomerism and its Influence on Conformation

A crucial consideration in the conformational analysis of 5-Aminopyrimidine-4,6(1H,5H)-dione is the potential for tautomerism. Pyrimidine derivatives with oxo and amino groups can exist in several tautomeric forms, including keto-enol and amino-imino equilibria. For 5-Aminopyrimidine-4,6(1H,5H)-dione, the principal tautomeric forms would include the diketo-amino form, as named, and various enol-amino and keto-imino forms.

Theoretical studies on similar molecules, such as cytosine and its derivatives, have shown that the relative stability of tautomers is highly dependent on the environment (gas phase, solvent) and the computational method employed. researchgate.net The keto forms are often found to be more stable in the gas phase, but this can be altered by solvation effects. mdpi.com The tautomeric state of the molecule will, in turn, dictate its fundamental conformational preferences.

Energetic Minimization and Stable Conformers

Energetic minimization calculations are employed to identify the lowest energy conformations, which represent the most stable structures of the molecule. These calculations systematically explore the potential energy surface of the molecule by varying its geometric parameters (bond lengths, bond angles, and dihedral angles) to find the arrangements that correspond to energy minima.

For 5-Aminopyrimidine-4,6(1H,5H)-dione, a thorough conformational search would involve optimizing the geometry of various ring puckering modes in conjunction with different rotational positions of the amino group for each plausible tautomer. The relative energies of these optimized structures would then provide insight into the population of each conformer at thermal equilibrium.

While specific data is not available, a hypothetical energetic minimization study could yield results similar to those presented in the table below. This table illustrates the kind of data that would be generated from such a computational investigation.

Interactive Data Table: Hypothetical Relative Energies of 5-Aminopyrimidine-4,6(1H,5H)-dione Conformers

Note: The following data is illustrative and based on general principles of conformational analysis of similar heterocyclic systems. It does not represent experimentally or computationally verified values for this specific molecule.

| Tautomer/Conformer | Ring Conformation | Amino Group Orientation | Relative Energy (kcal/mol) |

| Diketo-amino | Chair | Equatorial | 0.00 |

| Diketo-amino | Chair | Axial | 1.5 |

| Diketo-amino | Twist-Boat | - | 3.2 |

| Enol-amino (at C4) | Half-Chair | - | 5.8 |

| Enol-amino (at C6) | Half-Chair | - | 6.1 |

| Keto-imino | Planar (aromatic) | - | 10.5 |

The research findings from such a study would likely indicate that the diketo-amino tautomer in a chair-like conformation represents the global energy minimum, as is common for many saturated six-membered heterocyclic rings. The orientation of the amino group (axial vs. equatorial) would also be a key determinant of stability, with steric hindrance playing a significant role. The higher relative energies of the enol and imino tautomers would suggest a lower population of these forms under standard conditions, although their transient existence could be important in certain chemical reactions.

Derivatization Strategies and Applications in Advanced Materials

Structural Modification of the 5-Aminopyrimidine-4,6(1H,5H)-dione Core

The reactivity of the 5-Aminopyrimidine-4,6(1H,5H)-dione core allows for targeted structural modifications. These alterations are crucial for fine-tuning the chemical and physical properties of the resulting molecules, leading to the creation of novel materials.

Introduction of Diverse Substituents at Key Positions

The introduction of various substituents onto the pyrimidine (B1678525) ring is a primary strategy to modulate the properties of 5-Aminopyrimidine-4,6(1H,5H)-dione derivatives. The exocyclic amino group and the active methylene (B1212753) group are key sites for such modifications.

Research has demonstrated the synthesis of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives. nih.gov This was achieved through the reaction of barbituric acid or 2-thiobarbituric acid with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. nih.gov This method highlights the reactivity of the C5 position for introducing bulky aromatic substituents.

Furthermore, the amino group can be functionalized to create a diverse library of compounds. For instance, a large collection of 2-amino-4,6-disubstituted-pyrimidine derivatives has been synthesized and evaluated for their biological activities. nih.gov The strategic introduction of a cyano group at the 5-position can increase the acidity of the exocyclic amino group, enhancing its binding capabilities. nih.gov

Formation of Imine and Enamine Derivatives

The reaction of the amino group of 5-Aminopyrimidine-4,6(1H,5H)-dione with aldehydes or ketones can lead to the formation of imine (Schiff base) and enamine derivatives. These reactions are typically catalyzed by acid and are often reversible. youtube.comkhanacademy.orgyoutube.com

The formation of an imine involves the reaction of a primary amine with an aldehyde or ketone, resulting in a carbon-nitrogen double bond. youtube.comyoutube.com Enamines, on the other hand, are formed from the reaction of a secondary amine and contain a C=C-N linkage. youtube.comyoutube.com The mechanism for enamine formation involves the deprotonation of a carbon alpha to the newly formed C-N bond. youtube.com

These derivatization strategies are significant as they introduce new functional groups and extend the conjugation of the pyrimidine system, which can influence the electronic and optical properties of the resulting materials. For example, the reaction of 6-aminouracils with various aldehydes can lead to the formation of fused heterocyclic systems through intermediate imine formation. capes.gov.br

Construction of Complex Fused Heterocyclic Architectures

A key application of 5-Aminopyrimidine-4,6(1H,5H)-dione and its derivatives is in the construction of complex, multi-ring heterocyclic systems. These fused architectures often exhibit unique properties and are of interest for various advanced material applications.

Pyrido[2,3-d:6,5-d′]dipyrimidinediones

Pyrido[2,3-d:6,5-d′]dipyrimidines are tricyclic fused heterocyclic compounds that can be synthesized from 6-aminouracil (B15529) derivatives, which are structurally related to 5-Aminopyrimidine-4,6(1H,5H)-dione. capes.gov.brnih.govrsc.org These compounds are formed through the reaction of 6-aminouracils with various reagents, including aldehydes and cyano olefins. capes.gov.brrsc.org

One synthetic approach involves the reaction of 6-aminouracil with aromatic aldehydes, which can be catalyzed by acids like p-toluenesulfonic acid (p-TSA) or facilitated by microwave irradiation. nih.gov Another method utilizes the reaction of 6-aminouracils (enaminones) with cyano olefins to produce pyrido[2,3-d]pyrimidines and subsequently pyrido[2,3-d:6,5-d′]dipyrimidines in good yields. capes.gov.brrsc.org The use of nano-catalytic environments, such as SBA-15-SO3H, has also been employed for the green synthesis of these complex structures. nih.gov

Pteridine-Based Scaffolds

Pteridines, which contain a pyrimido[4,5-b]pyrazine ring system, can be synthesized from 5,6-diaminouracil (B14702) derivatives. nih.gov The synthesis typically begins with the nitrosation of 6-aminouracils to form 5-nitroso derivatives, which are then reduced to 5,6-diaminouracils. nih.gov

The condensation of these 5,6-diaminouracils with α-dicarbonyl compounds, such as acenaphthoquinone, leads to the formation of pteridine-based scaffolds. nih.gov This reaction proceeds via a condensation reaction, often under reflux conditions in the presence of a catalytic amount of acid. nih.gov The resulting pteridine (B1203161) derivatives have been investigated for various biological applications, and their structures can be further modified to fine-tune their properties. nih.govmdpi.com

Thiazolo[2,3-a]pyrimidinediones and Thienopyrimidinone Hybrids

The fusion of a thiazole (B1198619) or thiophene (B33073) ring to the pyrimidine core of 5-Aminopyrimidine-4,6(1H,5H)-dione derivatives leads to the formation of thiazolo[2,3-a]pyrimidinediones and thienopyrimidinone hybrids. These sulfur-containing heterocyclic compounds have garnered significant interest.

The synthesis of thiazolo[5,4-d]pyrimidine (B3050601) derivatives has been reported, showcasing a versatile approach to novel heterocyclic systems. nih.gov Similarly, various thiazolo[3,2-a]pyrimidine derivatives have been synthesized through one-pot, multi-component reactions. researchgate.netbiointerfaceresearch.com For instance, the reaction of a substituted 4-phenylthiazole-2-amine, acetylacetone, and various aromatic aldehydes in the presence of p-toluenesulfonic acid can yield 1-(7-methyl-3,5-diphenyl-5H-thiazolo[3,2-a]pyrimidine-6-yl)ethanone derivatives. biointerfaceresearch.com

These synthetic strategies allow for the creation of a diverse range of thiazolo- and thieno-fused pyrimidinones (B12756618) with potential applications in materials science.

Pyrimidoquinoline and Pyrimidodiazepine Ring Systems

The fusion of a pyrimidine ring with quinoline (B57606) or diazepine (B8756704) moieties gives rise to heterocyclic systems with significant chemical interest. The aminopyrimidine core is a key precursor in the synthesis of these structures.

The synthesis of pyrimido[4,5-b]quinolones can be achieved from 6-aminopyrimidin-4-one derivatives, which are structurally analogous to 5-aminopyrimidine-4,6(1H,5H)-dione. researchgate.net Common synthetic methodologies include Vilsmeier-Haack formylation, Hantzsch-like reactions, and one-pot three-component reactions. researchgate.net For instance, a one-pot multi-component reaction involving 6-amino-1,3-dimethyluracil, various aryl aldehydes, and dimedone can produce pyrimido[4,5-b]quinolones under solvent-free conditions. researchgate.net These methods highlight the utility of the aminopyrimidine scaffold in building the complex pyrimidoquinoline framework. researchgate.net

Similarly, the synthesis of pyrimido[4,5-e] nih.govnih.govdiazepines demonstrates the versatility of pyrimidine precursors. nih.govresearchgate.net A developed synthetic strategy utilizes suitably substituted pyrimidines as bis-electrophilic species that react with various amines to construct the pyrimido[4,5-e] nih.govnih.govdiazepine core. nih.gov One high-throughput method starts from 6-aminopyrimidin-5-carbaldehydes, which undergo a two-step acylation and cyclization sequence to yield the desired diazepine ring system. researchgate.net This approach allows for the strategic placement of functional groups for further derivatization, leading to the creation of libraries of novel compounds. nih.gov

| Fused Ring System | Starting Material (Analogue) | Key Reaction Type | Reference |

|---|---|---|---|

| Pyrimido[4,5-b]quinolone | 6-Aminopyrimidin-4-one | One-pot three-component reaction | researchgate.net |

| Pyrimido[4,5-e] nih.govnih.govdiazepine | 6-Aminopyrimidin-5-carbaldehyde | Acylation/Cyclization Sequence | researchgate.net |

Pyrrolo[3,4-d]pyrimidine and Imidazo[1,2-a]pyridinopyrimidine Formations

The construction of pyrrolo[3,4-d]pyrimidine and imidazo-fused pyrimidine systems further showcases the synthetic potential of aminopyrimidine derivatives.

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a significant heterocyclic system found in various biologically important molecules. mdpi.com The synthesis of tricyclic pyrrolo[2,3-d]pyrimidines has been reported, demonstrating the importance of this core structure. mdpi.com While direct synthesis from 5-aminopyrimidine-4,6(1H,5H)-dione is not explicitly detailed, related 5-aminopyrazole precursors are widely used to create fused pyrimidine systems like pyrazolo[3,4-d]pyrimidines. nih.govnih.gov These syntheses often involve Vilsmeier amidination followed by intermolecular heterocyclization, a strategy that could potentially be adapted for aminopyrimidine-diones. nih.govnih.gov

The imidazo[1,2-a]pyrimidine moiety is recognized for its utility in material science due to its distinct structural characteristics. rsc.org Efficient and environmentally friendly methods for the synthesis of these systems have been developed. mdpi.com One green chemistry approach involves the reaction of 2-aminopyrimidine (B69317) with aryl ketones, catalyzed by gold nanoparticles, to produce 2-arylsubstituted imidazo[1,2-a]pyrimidines in high yields under mild conditions. mdpi.com This highlights how the amino group on a pyrimidine ring can be effectively utilized to build fused imidazole (B134444) rings, creating compounds with potential applications in materials science. rsc.orgmdpi.com

| Fused Ring System | Synthetic Approach | Key Features | Reference |

|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidine | Synthesis from pyrrolopyrimidinone precursors | Core structure is 7-deazapurine | mdpi.com |

| Imidazo[1,2-a]pyrimidine | Gold nanoparticle-catalyzed reaction of 2-aminopyrimidine and aryl ketones | Green synthesis, high yields, useful in material science | rsc.orgmdpi.com |

Exploration in Materials Science

The inherent chemical functionalities of 5-aminopyrimidine-4,6(1H,5H)-dione make it a valuable component in the field of materials science, particularly as a precursor for functional materials and in the domain of crystal engineering.

Precursors for Functional Organic Materials

5-Aminopyrimidine-4,6(1H,5H)-dione serves as an excellent precursor for a variety of functional organic materials due to its multiple reaction sites. The condensation of related 5-aminopyrazole precursors with different bielectrophilic compounds is a well-established method for creating fused heterocyclic systems. nih.gov This principle extends to 5-aminopyrimidine-4,6(1H,5H)-dione, where the amino and dione (B5365651) groups can participate in cyclization reactions to form larger, more complex molecules. For example, 6-amino-5-carboxamidouracils, which are structurally similar, act as key building blocks for 8-substituted xanthines. researchgate.net

The derivatives of aminopyrimidines, such as the imidazopyridine and pyrimidopyrimidine systems, are noted for their applications in materials science. rsc.orgmdpi.com The resulting fused heterocycles often possess unique electronic and structural properties, making them suitable for use in functional organic materials. The ability to systematically modify the core structure through derivatization allows for the fine-tuning of these properties for specific applications.

Crystal Engineering for Designed Solid-State Properties

Crystal engineering focuses on understanding and controlling the assembly of molecules in the solid state to create materials with desired properties. The structure of 5-aminopyrimidine-4,6(1H,5H)-dione, with its hydrogen bond donors (amino group, N-H) and acceptors (carbonyl groups), is ideal for forming predictable and robust supramolecular architectures through hydrogen bonding. nih.gov

Studies on related heterocyclic systems demonstrate the power of this approach. For example, the crystal structure analysis of pyrazolo[3,4-d]pyrimidine derivatives reveals specific intermolecular hydrogen bonding patterns that dictate their solid-state packing. mdpi.com Similarly, research on cyclic amides like 1,4-piperazine-2,5-diones shows how different crystallization conditions can lead to polymorphic forms with distinct hydrogen-bonding networks, thereby altering the material's properties. researchgate.net The numerous hydrogen-bonding possibilities within pyrimidine-dione derivatives allow for the rational design of crystal structures with specific packing motifs and, consequently, tailored physical and chemical properties. nih.gov This makes 5-aminopyrimidine-4,6(1H,5H)-dione and its derivatives promising candidates for the development of new crystalline materials.

Structure Activity Relationships and Design Principles for 5 Aminopyrimidine 4,6 1h,5h Dione Analogues

Correlation of Structural Motifs with Modulatory Potentials

The modulatory potential of 5-aminopyrimidine-4,6(1H,5H)-dione analogues is intrinsically linked to their structural motifs. The core pyrimidine-dione scaffold serves as a crucial anchor for biological activity, often engaging in key interactions with target proteins. For instance, in related aminopyrimidine-2,4-diones, the pyrimidine-dione portion can embed itself within hydrophobic pockets of target enzymes, while also forming hydrogen bonds with key amino acid residues like asparagine. nih.gov

The substituent at the 5-position of the pyrimidine (B1678525) ring is a critical determinant of the molecule's activity. The introduction of an aryl ethylidene-amino moiety at this position has been shown to be effective for cytotoxic activity. nih.gov Furthermore, appending a cyano (-CN) group at the 5-position can significantly influence the electronic properties of the adjacent amino group, enhancing its acidity. This modification can lead to stronger hydrogen bonding with target receptors, thereby increasing binding affinity. nih.gov

The nature of the groups attached at other positions, such as C2, C4, and C6, also plays a pivotal role in defining the compound's selectivity and potency. In 2-amino-4,6-diarylpyrimidine derivatives, the substituents on the pyrimidine ring and the aryl groups are manipulated to control the selectivity profile for specific biological targets, such as adenosine (B11128) receptors. nih.gov This highlights a design principle where the central pyrimidine scaffold provides the basic framework for binding, while peripheral substitutions fine-tune the interaction for desired potency and selectivity.

Influence of Substituent Electronic and Steric Properties on Molecular Behavior

Electronic Effects: The electronic nature of substituents on aryl rings attached to the pyrimidine core can dramatically alter activity. Studies on related 5-aryl ethylidene aminopyrimidine-2,4-diones have shown that electron-donating groups can enhance cytotoxic effects. For example, analogues bearing a methoxy (B1213986) group (-OCH3) on the aryl ring exhibited higher cytotoxicity. nih.gov Conversely, the introduction of a potent electron-withdrawing group, such as a nitro group (-NO2), was found to decrease cytotoxic activity. nih.gov This suggests that the electron density of the aryl moiety is a key factor in the molecule's mechanism of action. Similarly, an electron-withdrawing cyano group at the 5-position increases the acidity of the exocyclic amino group, which can strengthen its interaction with biological targets. nih.gov

Steric Effects: The size and spatial arrangement of substituents also play a significant role. The pyrimidine-dione core itself can form hydrophobic interactions with target proteins, fitting into specific binding pockets. nih.gov The substituents at various positions must be of an appropriate size and conformation to allow for optimal binding without causing steric hindrance.

The following table summarizes the observed influence of different substituents on the activity of aminopyrimidine-dione analogues based on published research findings.

| Substituent/Motif | Position | Electronic Property | Observed Effect on Activity | Reference |

| Methoxy (-OCH₃) | Aryl ring attached to C5 | Electron-donating | Higher cytotoxicity | nih.gov |

| Hydrogen (-H) | Aryl ring attached to C5 | Neutral | Higher cytotoxicity | nih.gov |

| Nitro (-NO₂) | Aryl ring attached to C5 | Electron-withdrawing | Decreased cytotoxicity | nih.gov |

| Cyano (-CN) | C5 | Electron-withdrawing | Increases acidity of amino group, potentially reinforcing binding | nih.gov |

Stereochemical Considerations and Diastereoselectivity in Synthesis

The synthesis of complex molecules based on the 5-aminopyrimidine-4,6(1H,5H)-dione scaffold often involves the creation of one or more chiral centers, making stereochemistry a critical consideration. The three-dimensional arrangement of atoms can profoundly affect a molecule's interaction with chiral biological targets like enzymes and receptors.

While specific studies on the diastereoselectivity in the synthesis of 5-aminopyrimidine-4,6(1H,5H)-dione itself are limited, principles from related pyrimidine chemistry are highly relevant. For example, in the synthesis of fused heterocyclic systems derived from pyrimidines, controlling the stereochemical outcome is essential. Methodologies for preparing libraries of pyrimido[4,5-e] nih.govresearchgate.netdiazepin-7(6H)-ones have been developed that account for stereoisomerism. nih.gov

Furthermore, in certain cascade reactions involving pyrimidine derivatives, the formation of a single regioisomer has been reported, indicating a high degree of selectivity in the synthetic process. researchgate.net The sequence of steps in such multi-component reactions can be crucial, although in some cases, altering the sequence has been shown not to affect the structure of the final product, which simplifies the synthetic design. researchgate.net Reactions like the Mannich reaction, used to synthesize fused pyrimido[1,2-a] nih.govresearchgate.netnih.govtriazines from 2-aminopyrimidines, also present stereochemical challenges that must be managed to obtain the desired isomer. researchgate.net

Comparative Analysis of Pyrimidine and Fused Heterocyclic Ring Systems

The versatility of the pyrimidine core is demonstrated by its use as a building block for a vast array of fused heterocyclic systems. These fused systems often exhibit enhanced or entirely different biological activities compared to their monocyclic pyrimidine precursors.

The simple pyrimidine ring provides a foundational structure with multiple points for substitution and hydrogen bonding capabilities. nih.gov However, fusing the pyrimidine ring with other heterocyclic systems like pyrrole (B145914), pyridine (B92270), or thiophene (B33073) introduces significant structural and electronic changes, leading to new pharmacological profiles. researchgate.netnih.gov

Pyrrolopyrimidines: Fusing a pyrrole ring to the pyrimidine core can yield potent dual inhibitors of targets like EGFR and ErbB2. nih.gov

Pyridopyrimidines: The fusion of a pyridine ring creates pyridopyrimidines. These structures, like pyrrolopyrimidines, are explored for their antiproliferative activities. researchgate.netnih.gov

Thienopyrimidines: Incorporating a sulfur-containing thiophene ring results in thienopyrimidines. These fused systems are synthesized for their potential biological properties, often starting from thioxopyrimidine derivatives which are structurally related to pyrimidine-diones. researchgate.netnih.gov

Pyrimido[4,5-d]pyrimidines: Fusing another pyrimidine ring creates a larger, more complex scaffold. These compounds are of significant interest and can be synthesized from 6-aminouracil (B15529) derivatives, which share a common heritage with 5-aminopyrimidine-4,6(1H,5H)-dione. researchgate.netresearchgate.netwum.edu.pk These fused systems have been investigated for a wide range of activities. researchgate.net

The rationale for developing these fused systems is that the larger, more rigid ring structures can achieve higher affinity and selectivity for specific biological targets compared to the more flexible monocyclic pyrimidines. nih.gov

The table below provides a comparative overview of different pyrimidine-based ring systems.

| Ring System | Core Structure | Key Features |

| Pyrimidine | A single six-membered ring with two nitrogen atoms. | A fundamental scaffold in many approved drugs; offers multiple sites for substitution. nih.gov |

| Pyrrolopyrimidine | A pyrimidine ring fused with a five-membered pyrrole ring. | Disubstitution at the 4 and 5-positions can lead to potent antiproliferative activity. nih.gov |

| Pyridopyrimidine | A pyrimidine ring fused with a six-membered pyridine ring. | The nitrogen in the pyridine ring offers an additional site for hydrogen bonding. researchgate.netnih.gov |

| Thienopyrimidine | A pyrimidine ring fused with a five-membered, sulfur-containing thiophene ring. | The sulfur atom can influence electronic properties and potential interactions. researchgate.netnih.gov |

| Pyrimido[4,5-d]pyrimidine | Two fused pyrimidine rings. | Creates a larger, nitrogen-rich heterocyclic system with diverse pharmacological potential. researchgate.netresearchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Aminopyrimidine-4,6(1H,5H)-dione derivatives, and how do modern methods compare to traditional approaches?

- Methodological Answer : Traditional thermal condensation methods using acetic anhydride or P₂O₅ under reflux are effective but time-consuming and less eco-friendly . Sonication-assisted synthesis reduces reaction times (e.g., from hours to minutes) and improves yields (up to 85–90%) by minimizing hazardous by-products. For example, dihydropyrimidine derivatives synthesized via sonication showed superior efficiency compared to thermal methods . Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and characterizing products using elemental analysis and spectral data (¹H/¹³C NMR, IR) .

Q. How can researchers characterize the structural and electronic properties of 5-Aminopyrimidine-4,6(1H,5H)-dione derivatives?

- Methodological Answer : Utilize a combination of:

- Spectral techniques : IR for thioxo (C=S) and carbonyl (C=O) group identification ; ¹H NMR for substituent positioning (e.g., benzylidene protons at δ 7.2–8.5 ppm) .

- Computational tools : Density Functional Theory (DFT) to predict electron-withdrawing/donating effects of substituents (e.g., thioxo vs. oxo groups) .

- Chromatography : TLC with silica gel plates for purity assessment and reaction monitoring .

Q. What in vitro and in vivo models are suitable for evaluating biological activities of these derivatives?

- Methodological Answer :

- In vitro : RAW264.7 macrophages for anti-inflammatory studies (e.g., LPS-induced TNF-α/IL-6 suppression) ; 3T3 fibroblasts for cytotoxicity screening (IC₅₀ determination via MTT assay) .

- In vivo : C57BL/6 mice for assessing anti-inflammatory or antioxidant efficacy (e.g., paw edema models) .

Advanced Research Questions

Q. How can computational chemistry enhance the design of 5-Aminopyrimidine-4,6(1H,5H)-dione-based inhibitors or functional materials?

- Methodological Answer :

- Perform quantum chemical calculations (e.g., HOMO-LUMO analysis) to predict electron-accepting capabilities, as seen in corrosion inhibitors where EA8 (1,3-diethyl-2-thioxo derivative) showed stronger adsorption on copper surfaces .

- Use molecular dynamics simulations to model interactions with biological targets (e.g., p300/CBP inhibition in leukemia cells ).

Q. What advanced analytical techniques resolve contradictions in reported biological activities of structurally similar derivatives?

- Methodological Answer :

- Comparative SAR analysis : Evaluate substituent effects using IC₅₀ data. For example, 5-(4-bromo-2,5-dimethoxybenzylidene) derivatives (IC₅₀: 204.5 µM) vs. 5-(pyridin-4-ylmethylene) analogs (IC₅₀: 179.7 µM) to identify electron-withdrawing vs. donating impacts .

- Mechanistic studies : Use ROS scavenging assays (e.g., DCFH-DA for intracellular ROS) to clarify discrepancies between in vitro and in vivo anti-inflammatory results .

Q. How are stability constants determined for metal complexes of 5-Aminopyrimidine-4,6(1H,5H)-dione derivatives?

- Methodological Answer :

- Spectrophotometric titration : Monitor absorbance shifts (e.g., Cu²⁺ complexes at λₘₐₓ 450–500 nm) under varying pH .

- Potentiometry : Measure ligand-metal binding affinities (log K values) using ion-selective electrodes .

Q. What eco-friendly strategies improve the sustainability of synthesizing these compounds?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.